molecular formula C14H26N2O3 B2527440 Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate CAS No. 200267-72-7

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B2527440
CAS No.: 200267-72-7
M. Wt: 270.373
InChI Key: VANKZWSJMOYLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

  • Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an anticancer drug, via tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016). Similarly, it acts as a key intermediate for Vandetanib, another anticancer drug, synthesized through steps including acylation and sulfonation (Min Wang et al., 2015).

Use in Anticancer Drug Development

  • This compound has been utilized as an intermediate for small molecule anticancer drugs. A synthesis method yielding tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important compound for anticancer drugs, has been developed, showing its relevance in cancer therapeutics (Binliang Zhang et al., 2018).

Application in Synthesis of Piperidine Derivatives

  • This compound is used in synthesizing diverse piperidine derivatives, which are valuable in pharmaceuticals. For example, its reaction with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important synthons for creating various piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Antibacterial and Antifungal Applications

  • Derivatives of N-Boc piperazine, synthesized from this compound, have been studied for their antibacterial and antifungal activities. These compounds have shown moderate activity against various microorganisms (B. Kulkarni et al., 2016).

Contribution to Crystallography

  • The compound has been studied for its molecular packing and crystal structure, contributing to the field of crystallography. X-ray studies have revealed interesting structural properties of its derivatives (C. Didierjean et al., 2004).

Corrosion Inhibition

  • Novel heterocyclic compounds derived from this compound have been researched for their potential in corrosion inhibition, particularly for carbon steel in corrosive environments (B. Praveen et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

The compound is classified as harmful if swallowed (Hazard Statement: H302) and should be stored in a dark place, in an inert atmosphere, at 2-8°C . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate are not mentioned in the sources I found, similar compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that target proteins for degradation . This suggests potential future directions in drug development and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKZWSJMOYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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